5-Amino-2-methoxypyridine-3-carbonitrile
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Overview
Description
5-Amino-2-methoxypyridine-3-carbonitrile: is a heterocyclic organic compound with the molecular formula C7H7N3O . It is characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methoxypyridine-3-carbonitrile typically involves the reduction of 2-methoxy-5-nitropyridine. The process includes heating a mixture of 50% methanol, iron powder, and acetic acid to reflux, followed by the gradual addition of 2-methoxy-5-nitropyridine. The reaction mixture is then refluxed for 4 hours. After the reaction, the mixture is basified with 20% sodium hydroxide solution, filtered, and the filtrate is distilled under reduced pressure to collect the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-methoxypyridine-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group in the compound exhibits significant nucleophilicity, allowing it to react with acyl chlorides to form amide derivatives under basic conditions.
Condensation Reactions: The compound can undergo condensation reactions with organic carboxylic acids in the presence of condensing agents to form corresponding amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves acyl chlorides and a base such as sodium hydroxide.
Condensation Reactions: Often requires condensing agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products:
Amide Derivatives: Formed from nucleophilic substitution and condensation reactions.
Scientific Research Applications
Chemistry: 5-Amino-2-methoxypyridine-3-carbonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules that can be used in further chemical research and development .
Biology and Medicine: They can be used to develop new pharmaceuticals with various biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Industry: In the materials science field, this compound is utilized in the synthesis of advanced materials with specific properties, such as improved thermal stability and electronic characteristics .
Mechanism of Action
The mechanism of action of 5-Amino-2-methoxypyridine-3-carbonitrile and its derivatives involves interactions with specific molecular targets. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nitrile group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity and other cellular processes .
Comparison with Similar Compounds
5-Amino-2-pyridinecarbonitrile: Similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
2-Methoxypyridine-3-carbonitrile: Lacks the amino group, affecting its nucleophilicity and potential for forming derivatives.
Uniqueness: 5-Amino-2-methoxypyridine-3-carbonitrile is unique due to the presence of both an amino group and a methoxy group on the pyridine ring. This combination of functional groups provides the compound with distinct chemical properties, making it versatile for various synthetic and research applications .
Properties
IUPAC Name |
5-amino-2-methoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJVRWVDXNEUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184216-65-6 |
Source
|
Record name | 5-amino-2-methoxypyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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